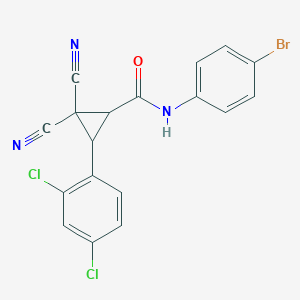
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide, also known as BAY 38-7271, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. BAY 38-7271 is a potent inhibitor of the enzyme farnesyltransferase, which plays a key role in the post-translational modification of proteins.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves the reaction of 4-bromobenzenamine with 2,4-dichlorophenylacetonitrile to form N-(4-bromophenyl)-2,4-dichlorophenylaceto-nitrile. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product.
Starting Materials
4-bromobenzenamine, 2,4-dichlorophenylacetonitrile, cyclopropanecarboxylic acid, potassium carbonate, N,N-dimethylformamide, diethyl ether, wate
Reaction
Step 1: Dissolve 4-bromobenzenamine (1.0 eq) and 2,4-dichlorophenylacetonitrile (1.2 eq) in N,N-dimethylformamide (DMF) and add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 24 hours., Step 2: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain N-(4-bromophenyl)-2,4-dichlorophenylaceto-nitrile., Step 3: Dissolve N-(4-bromophenyl)-2,4-dichlorophenylaceto-nitrile (1.0 eq) and cyclopropanecarboxylic acid (1.2 eq) in DMF and add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 24 hours., Step 4: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide.
科学研究应用
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has been studied for its potential applications in the treatment of cancer, as farnesyltransferase plays a key role in the development and progression of cancer. N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has also been studied for its potential use in the treatment of cardiovascular diseases, as farnesyltransferase plays a role in the regulation of vascular smooth muscle cell proliferation and migration.
作用机制
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 acts as a potent inhibitor of farnesyltransferase, which is an enzyme that plays a key role in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. By inhibiting farnesyltransferase, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 prevents the proper localization and function of proteins that are involved in cancer development and progression, as well as cardiovascular disease.
生化和生理效应
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the proliferation and migration of vascular smooth muscle cells. N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has several advantages for lab experiments, including its potency as a farnesyltransferase inhibitor and its ability to induce apoptosis in cancer cells. However, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 also has limitations, including its potential toxicity and the need for further research to determine its efficacy in clinical trials.
未来方向
For research on N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 include further studies on its efficacy and safety in clinical trials, as well as studies on its potential applications in other diseases beyond cancer and cardiovascular disease. Additionally, future research could focus on the development of new farnesyltransferase inhibitors with improved potency and selectivity.
属性
IUPAC Name |
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrCl2N3O/c19-10-1-4-12(5-2-10)24-17(25)16-15(18(16,8-22)9-23)13-6-3-11(20)7-14(13)21/h1-7,15-16H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSTDGPKWLPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

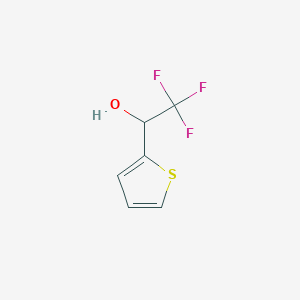
![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
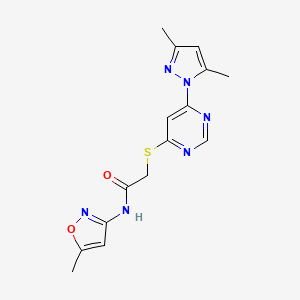
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)
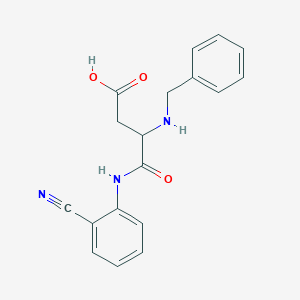
![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)
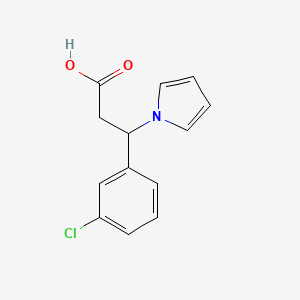
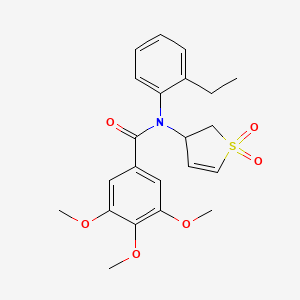
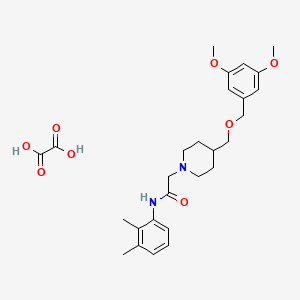
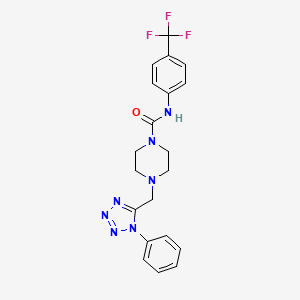
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)